Molecular Weight & LC-MS Differentiation
The target compound (C₁₀H₉N₃O₃, MW 219.20 g·mol⁻¹) differs from the des-oxo analog 2-(3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid (C₁₀H₉N₃O₂, MW 203.20 g·mol⁻¹) by exactly one oxygen atom [1]. This translates to a molecular weight shift of +16.00 Da, enabling unambiguous discrimination by low-resolution LC-MS in routine quality control. The distinct isotopic pattern arising from the additional oxygen further facilitates high-resolution mass spectrometry (HRMS) confirmation.
| Evidence Dimension | Molecular weight (monoisotopic mass) |
|---|---|
| Target Compound Data | 219.0644 Da (C₁₀H₉N₃O₃) |
| Comparator Or Baseline | 2-(3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetic acid: 203.0695 Da (C₁₀H₉N₃O₂) |
| Quantified Difference | Δ m/z = +15.9949 Da |
| Conditions | Calculated from molecular formula; LC-MS analysis in positive or negative ion mode |
Why This Matters
Ensures accurate inventory identification and prevents cross-contamination when both compounds are handled in the same laboratory, reducing procurement risk.
- [1] PubChem Compound Summary for CID 125451578, 2-[3-Oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid. National Center for Biotechnology Information (2026). View Source
